molecular formula C21H23BrFNO2 B564198 Bromperidol-d4 CAS No. 1216919-75-3

Bromperidol-d4

Cat. No.: B564198
CAS No.: 1216919-75-3
M. Wt: 424.347
InChI Key: RKLNONIVDFXQRX-QZPARXMSSA-N
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Description

Bromperidol-d4 is a deuterated form of bromperidol, a first-generation butyrophenone antipsychotic used in the treatment of schizophrenia and other psychotic disorders . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromperidol-d4 involves the incorporation of deuterium atoms into the bromperidol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

Bromperidol-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromperidol oxides, while reduction can produce deuterated alcohols or hydrocarbons .

Scientific Research Applications

Bromperidol-d4 is extensively used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

Mechanism of Action

Bromperidol-d4 exerts its effects by acting as an antagonist at dopamine receptors, particularly the D2 receptors in the brain. This antagonistic action helps in reducing the symptoms of psychosis by modulating dopamine activity. The deuterium labeling does not significantly alter the mechanism of action compared to non-deuterated bromperidol .

Properties

IUPAC Name

4-[4-(4-bromophenyl)-2,2,6,6-tetradeuterio-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLNONIVDFXQRX-QZPARXMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(N1CCCC(=O)C2=CC=C(C=C2)F)([2H])[2H])(C3=CC=C(C=C3)Br)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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